molecular formula C16H15N5O B15011524 N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide

N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide

Katalognummer: B15011524
Molekulargewicht: 293.32 g/mol
InChI-Schlüssel: OKDHXETVDREEDW-SFQUDFHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide is a compound that features a benzotriazole moiety, which is known for its versatile applications in various fields of chemistry and industry. The compound is characterized by the presence of a benzohydrazide group linked to a benzotriazole ring through a propan-2-ylidene bridge. This unique structure imparts specific chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide typically involves the condensation of benzotriazole derivatives with benzohydrazide under specific reaction conditions. One common method involves the reaction of 1H-benzotriazole with an appropriate aldehyde or ketone to form an intermediate, which is then reacted with benzohydrazide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The benzotriazole moiety can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide is unique due to its specific combination of benzotriazole and benzohydrazide moieties, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.

Eigenschaften

Molekularformel

C16H15N5O

Molekulargewicht

293.32 g/mol

IUPAC-Name

N-[(E)-1-(benzotriazol-1-yl)propan-2-ylideneamino]benzamide

InChI

InChI=1S/C16H15N5O/c1-12(17-19-16(22)13-7-3-2-4-8-13)11-21-15-10-6-5-9-14(15)18-20-21/h2-10H,11H2,1H3,(H,19,22)/b17-12+

InChI-Schlüssel

OKDHXETVDREEDW-SFQUDFHCSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/CN2C3=CC=CC=C3N=N2

Kanonische SMILES

CC(=NNC(=O)C1=CC=CC=C1)CN2C3=CC=CC=C3N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.